4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide 4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16398517
InChI: InChI=1S/C13H18N4O2/c14-13(15)17-5-3-16(4-6-17)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H3,14,15)
SMILES:
Molecular Formula: C13H18N4O2
Molecular Weight: 262.31 g/mol

4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide

CAS No.:

Cat. No.: VC16398517

Molecular Formula: C13H18N4O2

Molecular Weight: 262.31 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-Benzodioxol-5-ylmethyl)piperazine-1-carboximidamide -

Specification

Molecular Formula C13H18N4O2
Molecular Weight 262.31 g/mol
IUPAC Name 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide
Standard InChI InChI=1S/C13H18N4O2/c14-13(15)17-5-3-16(4-6-17)8-10-1-2-11-12(7-10)19-9-18-11/h1-2,7H,3-6,8-9H2,(H3,14,15)
Standard InChI Key CRHBZGWMAVQQAI-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=N)N

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound’s IUPAC name, 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide, systematically describes its structure: a piperazine ring substituted at the 1-position with a carboximidamide group (C(=NH)NH2-\text{C}(= \text{NH})\text{NH}_2) and at the 4-position with a 1,3-benzodioxol-5-ylmethyl substituent . Key identifiers include:

PropertyValue
CAS Number (Free Base)46998-31-6
SMILESC1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=N)N\text{C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=N)N}
InChIKeyCRHBZGWMAVQQAI-UHFFFAOYSA-N
SynonymsSCHEMBL8332973, ALBB-022135

Three-Dimensional Conformation

X-ray crystallography of structurally analogous compounds, such as 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine (piribedil), reveals that the benzodioxole moiety adopts an envelope conformation, with the methylene carbon deviating by 0.232 Å from the plane of the aromatic ring . While direct data for 4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carboximidamide is unavailable, molecular modeling suggests similar conformational flexibility, enabling interactions with biological targets .

Synthesis and Derivatives

Synthetic Routes

The compound is synthesized via nucleophilic substitution reactions, typically involving the coupling of a benzodioxole-containing alkyl halide with a piperazine-carboximidamide precursor. For example, triethylamine-catalyzed reactions between 5-chlorobenzo[d] dioxole and piperazine derivatives yield analogous structures . Commercial availability (95% purity) indicates established laboratory-scale protocols .

Salt Formation and Derivatives

The free base forms stable salts, enhancing solubility and bioavailability:

  • Sulfate Salt: C13H18N4O2H2SO4\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_2 \cdot \text{H}_2\text{SO}_4 (CAS 1417568-62-7)

  • Hydrochloride Derivatives: Complex analogues like C23H31ClN4O3\text{C}_{23}\text{H}_{31}\text{ClN}_4\text{O}_3 demonstrate modular functionalization at the carboximidamide group .

Physicochemical Properties

Experimental data for the free base remain sparse, but computational and derivative analyses provide insights:

PropertyValue/Description
Molecular Weight262.31 g/mol
LogPEstimated 1.2–1.8 (moderate lipophilicity)
Hydrogen Bond Donors/Acceptors2/5
Topological Polar Surface Area72.6 Ų

The sulfate salt’s molecular weight increases to 360.36 g/mol, with altered solubility profiles suitable for pharmaceutical formulations .

Applications and Industrial Relevance

Research Use

The compound is available commercially for biochemical studies, reflecting its utility in medicinal chemistry and drug discovery . Its piperazine core serves as a scaffold for designing receptor-targeted agents.

Material Science

Benzodioxole groups contribute to UV stability and electron-rich aromatic systems, suggesting applications in organic electronics or polymer additives .

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